![molecular formula C25H15ClF2N4O2 B14133470 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido4,5-dbenzazepine core, substituted with chloro and difluorophenyl groups, and an amino benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido4,5-dbenzazepine core, followed by the introduction of the chloro and difluorophenyl substituents. The final step involves the coupling of the amino benzoic acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of halogen atoms with other functional groups.
科学研究应用
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For instance, it could act as an inhibitor of kinases involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways would require further investigation through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chloro and benzophenone moieties but lacks the pyrimidobenzazepine core.
Fenofibrate: Contains a similar benzoic acid moiety but differs in the rest of the structure.
Uniqueness
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C25H15ClF2N4O2 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC 名称 |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-14-6-9-16-17(10-14)23(22-19(27)2-1-3-20(22)28)29-12-21-18(16)11-30-25(32-21)31-15-7-4-13(5-8-15)24(33)34/h1-11H,12H2,(H,33,34)(H,30,31,32) |
InChI 键 |
QWFSKRMMQOUENQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC(=NC=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
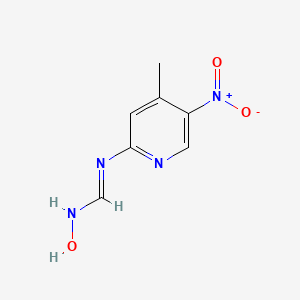
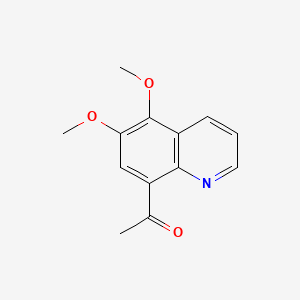
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
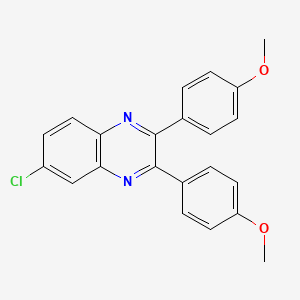
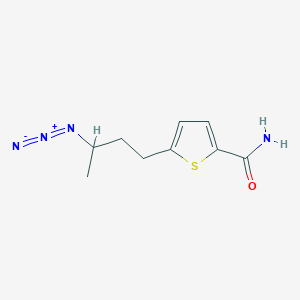
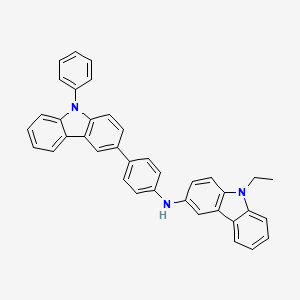


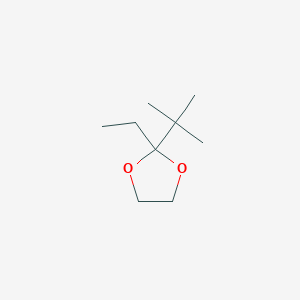
![N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine](/img/structure/B14133447.png)

